molecular formula C11H18BF4N B1586701 1-Hexylpyridinium tetrafluoroborate CAS No. 474368-70-2

1-Hexylpyridinium tetrafluoroborate

Cat. No. B1586701
M. Wt: 251.07 g/mol
InChI Key: LTMWUXUUPSUBPP-UHFFFAOYSA-N
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Description

1-Hexylpyridinium tetrafluoroborate is an ionic liquid with a molecular weight of 251.08 . It has a CAS number of 474368-70-2 . The compound is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The molecular formula of 1-Hexylpyridinium tetrafluoroborate is C11H18N.BF4 . The InChI code is 1S/C11H18N.BF4/c1-2-3-4-6-9-12-10-7-5-8-11-12;2-1(3,4)5/h5,7-8,10-11H,2-4,6,9H2,1H3;/q+1;-1 .


Physical And Chemical Properties Analysis

1-Hexylpyridinium tetrafluoroborate is a liquid at room temperature . It has a density of 1.16 g/cm³ at 23 °C and a viscosity of 460 cP at 18 °C .

Scientific Research Applications

Thermophysical Properties

1-Hexylpyridinium tetrafluoroborate has been extensively studied for its unique thermophysical properties. Research indicates that it exhibits distinct behaviors in terms of density, thermal conductivity, and thermal expansion across different temperatures and pressures. For example, a study by Tomida et al. (2013) found that the effect of alkyl chain length on thermal conductivities in N-alkylpyridinium tetrafluoroborates is consistent with similar compounds, and their experimental values at standard conditions align with theoretical predictions (Tomida et al., 2013).

Ionic Liquid Applications

1-Hexylpyridinium tetrafluoroborate is also notable in the field of ionic liquids. Its use in various applications, such as solvents and catalysts, has been a subject of study. For instance, Enayati and Faghihian (2015) explored its efficiency in removing dibenzothiophene from organic solutions, demonstrating its potential in environmental applications (Enayati & Faghihian, 2015).

Photocatalytic Transformation

The compound's behavior under photocatalytic treatment, particularly in water, has been analyzed to understand its transformation rate, mineralization extent, and toxicity. Calza et al. (2018) investigated how different factors like alkyl chain length and inorganic ion type influence these parameters, providing insights into its environmental impact and degradation pathways (Calza et al., 2018).

Corrosion Inhibition

In the field of materials science, specifically corrosion inhibition, 1-Hexylpyridinium tetrafluoroborate has shown promise. Research by Aoun (2017) explored its efficiency in inhibiting corrosion of carbon steel in acidic environments, revealing its potential as a protective agent in industrial applications (Aoun, 2017).

Analytical Applications

1-Hexylpyridinium tetrafluoroborate also plays a role in analytical chemistry. For example, it has been used as an extractant solvent for preconcentration of trace metals like zinc, demonstrating its utility in sensitive detection methods (Abdolmohammad-Zadeh & Sadeghi, 2009).

Safety And Hazards

1-Hexylpyridinium tetrafluoroborate is classified as dangerous. It can cause skin irritation and may be harmful if absorbed through the skin. Ingestion may cause irritation of the digestive tract and may be harmful if swallowed. Inhalation can cause respiratory tract irritation .

properties

IUPAC Name

1-hexylpyridin-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N.BF4/c1-2-3-4-6-9-12-10-7-5-8-11-12;2-1(3,4)5/h5,7-8,10-11H,2-4,6,9H2,1H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMWUXUUPSUBPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCCCC[N+]1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6049305
Record name 1-Hexylpyridinium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hexylpyridinium tetrafluoroborate

CAS RN

474368-70-2
Record name 1-Hexylpyridinium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Hexylpyridinium tetrafluoroborate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF2V8R4VTE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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